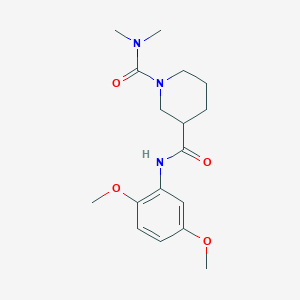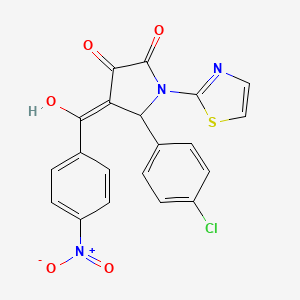![molecular formula C18H19N3O2 B5298559 N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide, also known as FK866, is a highly potent and selective inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It has been extensively studied in scientific research for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mechanism of Action
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide selectively inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD biosynthesis pathway. NAD is an essential cofactor involved in numerous cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound reduces the intracellular NAD levels, leading to a cascade of cellular events that ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in various cancer cell lines and animal models. It induces apoptosis, inhibits cell proliferation, and reduces the expression of anti-apoptotic proteins. In addition, this compound has been found to have anti-inflammatory and immunosuppressive effects. It reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for NAMPT inhibition. It has been extensively studied in preclinical models, and its mechanism of action is well-understood. However, this compound has some limitations, including its poor solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, its potential toxicity and off-target effects need to be carefully evaluated in clinical trials.
Future Directions
For N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide research include the development of new analogs with improved pharmacological properties, the identification of biomarkers for patient selection and monitoring, and the investigation of its potential synergistic effects with other cancer therapies. In addition, the role of this compound in other diseases, such as metabolic disorders and neurodegenerative diseases, is an area of active research.
Synthesis Methods
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide is synthesized through a multistep process starting from commercially available starting materials. The key step involves the condensation of 2,3-dihydro-1H-inden-2-amine with 2-acetyl-1-methylpyridinium iodide to form the intermediate, which is then converted to this compound through a series of chemical reactions. The final product is obtained as a white solid with high purity and yield.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide has been extensively studied in scientific research for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. It has been shown to selectively target cancer cells by inhibiting NAD biosynthesis, leading to cell death and tumor regression. In addition, this compound has been found to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-ylamino)-1-oxopropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(20-18(23)15-7-4-8-19-11-15)17(22)21-16-9-13-5-2-3-6-14(13)10-16/h2-8,11-12,16H,9-10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQIMKCQOZUERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2=CC=CC=C2C1)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(3-amino-3-oxopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298481.png)
![3-biphenyl-4-yl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5298482.png)
![(3S*,5S*)-1-(cyclopentylacetyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298486.png)
![(3S*,5S*)-1-(2-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298512.png)
![4-bromo-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5298513.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyridazin-3-amine](/img/structure/B5298521.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5298526.png)
![5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)


![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
![4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5298582.png)
